4-Fluoro-3-isopropylphenol
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Overview
Description
4-Fluoro-3-isopropylphenol is an organic compound with the molecular formula C9H11FO. It is a derivative of phenol, where the hydrogen atom at the fourth position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isopropylphenol typically involves the fluorination of 3-isopropylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine or isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iron(III) chloride and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Fluoro-3-isopropylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isopropylphenol involves its interaction with various molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. For example, it can inhibit the activity of certain enzymes by binding to their active sites . The isopropyl group can also affect the compound’s hydrophobicity and membrane permeability, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: Similar structure but lacks the fluorine atom.
4-Fluorophenol: Similar structure but lacks the isopropyl group.
3-Fluoro-4-isopropylphenol: Isomer with different positions of the fluorine and isopropyl groups.
Uniqueness
4-Fluoro-3-isopropylphenol is unique due to the combined presence of both the fluorine and isopropyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the isopropyl group influences its hydrophobicity and interaction with biological membranes .
Properties
Molecular Formula |
C9H11FO |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
4-fluoro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11FO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 |
InChI Key |
DHNPKKVGDYTZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)F |
Origin of Product |
United States |
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